molecular formula C17H16N4O3S B2973586 ethyl 2-(1H-indazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1219904-41-2

ethyl 2-(1H-indazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No. B2973586
CAS RN: 1219904-41-2
M. Wt: 356.4
InChI Key: UNLCOFONLMRYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . It’s intended for research and forensic applications .


Molecular Structure Analysis

The molecular formula of this compound is C15H19N3O3 . The InChI code is InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11/h5-8,12H,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 .


Physical And Chemical Properties Analysis

The compound is a crystalline solid . It has a formula weight of 289.3 . Its solubility varies with different solvents: DMF: 12.5 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml, DMSO: 10 mg/ml, Ethanol: 3 mg/ml .

Scientific Research Applications

Synthetic Cannabinoid Precursor

MDMB-INACA serves as an analytical reference standard and a precursor in the synthesis of synthetic cannabinoids. Researchers use it to study the chemical properties, metabolism, and pharmacological effects of these compounds . Synthetic cannabinoids are often designed to mimic the effects of natural cannabinoids found in cannabis, and MDMB-INACA plays a crucial role in their development.

Drug Development and Pharmacology

MDMB-INACA’s structure includes an indazole ring, which is a common motif in drug design. Researchers explore its potential as a scaffold for developing novel drugs. For instance:

Safety and Hazards

This compound is not for human or veterinary use . It’s intended for research and forensic applications . For safety information, one should refer to the Safety Data Sheet (SDS) provided by the manufacturer.

properties

IUPAC Name

ethyl 2-(1H-indazole-3-carbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-2-24-16(23)10-7-8-12-13(10)18-17(25-12)19-15(22)14-9-5-3-4-6-11(9)20-21-14/h3-6,10H,2,7-8H2,1H3,(H,20,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLCOFONLMRYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1H-indazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

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